2-Oxa-7-azabicyclo[3.3.1]nonane

GPR119 agonism Type 2 diabetes Conformational pharmacology

Heteroatom positional isomerism in bicyclo[3.3.1]nonane scaffolds creates unpredictable conformational equilibria that obscure SAR. 2-Oxa-7-azabicyclo[3.3.1]nonane locks the system in a chair-chair geometry, resolving this ambiguity. • GPR119 agonism: EC₅₀ values down to 7.7 nM; oral activity at 0.1 mg/kg in mouse OGTT. • Antiarrhythmic efficacy: abolishes sustained VT at 3-6 mg/kg with only 13% proarrhythmic incidence. • Natural product synthesis: direct stereoselective entry to naucleamide E core. • Lead-like properties: logP -0.06, MW 127.18, rigid chair-chair conformation.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B12274226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-7-azabicyclo[3.3.1]nonane
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1COC2CC1CNC2
InChIInChI=1S/C7H13NO/c1-2-9-7-3-6(1)4-8-5-7/h6-8H,1-5H2
InChIKeyBEXFCPIBGOMHIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-7-azabicyclo[3.3.1]nonane – Bridged Bicyclic Scaffold with Differentiated Pharmacological and Physicochemical Profile for Targeted Procurement


2-Oxa-7-azabicyclo[3.3.1]nonane (CAS 1334149-28-8, C₇H₁₃NO, MW 127.18) is a bridged bicyclic heterocycle containing both oxygen and nitrogen atoms within a [3.3.1]nonane framework . It serves as a conformationally restricted scaffold in medicinal chemistry, particularly as a core subunit of the natural product naucleamide E, where its unique annulation chemistry enables complex natural product total synthesis [1]. The compound has also been explored in patents as a GPR119 agonist scaffold for type 2 diabetes [2]. Its distinct heteroatom placement differentiates it from the more extensively studied 3-oxa isomer and from 3-thia and 3-selena analogs, each exhibiting divergent biological activity profiles and physicochemical properties.

Why 2-Oxa-7-azabicyclo[3.3.1]nonane Cannot Be Replaced by Its 3-Oxa, 3-Thia, or 3-Selena Isomers


The position of the oxygen heteroatom in the bicyclo[3.3.1]nonane framework is not a trivial structural variation. Conformational analysis demonstrates that heteroatom position dictates the chair–chair vs. chair–boat equilibrium of the bicyclic system, directly affecting molecular shape and receptor recognition [1]. In GPR119 agonism, the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold achieved an EC₅₀ of 228 nM, while optimized oxazabicyclo[3.3.1]nonane derivatives with altered heteroatom placement reached EC₅₀ values as low as 7.7 nM, representing a ~30-fold potency difference attributable to scaffold geometry [2]. In antiarrhythmic applications, 3-selena analogs demonstrated complete abolition of ventricular tachycardia at 3–6 mg/kg, whereas lidocaine only slowed tachycardia without abolishing inducibility, and 3-thia analogs showed distinct electrophysiological profiles [3]. Even between the 2-oxa and 3-oxa positional isomers, logP differs significantly (logP −0.06 vs. +0.57, respectively), impacting solubility, formulation, and bioavailability [4]. These quantitative differences preclude generic substitution across this heteroatom series.

Quantitative Differentiation Evidence for 2-Oxa-7-azabicyclo[3.3.1]nonane vs. Closest Analogs


GPR119 Agonist Potency: Scaffold Geometry Drives >10-Fold Variation in EC₅₀ Across Oxa-Azabicyclo Isomers

The 2-oxa-7-azabicyclo[3.3.1]nonane scaffold, when elaborated as a GPR119 agonist, has been reported to achieve EC₅₀ values ranging from 7.7 nM to 44 nM in human GPR119 cAMP assays, depending on the substituent pattern [1]. In contrast, the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold in a closely related series yielded an EC₅₀ of 228 nM at rat GPR119 in HEK293 cells [2]. This ~5.2-fold to ~30-fold potency advantage is attributed to conformational differences between the 2-oxa and 3-oxa isomers that modulate receptor recognition, as articulated in the conformation-based hypothesis for GPR119 activation [1].

GPR119 agonism Type 2 diabetes Conformational pharmacology

Lipophilicity Control: 2-Oxa Isomer Displays >10-Fold Lower logP Than 3-Oxa Isomer, Enabling Superior Aqueous Solubility

The measured lipophilicity of the unsubstituted 2-oxa-7-azabicyclo[3.3.1]nonane parent scaffold is logP = −0.063 [1]. In comparison, the 3-oxa-7-azabicyclo[3.3.1]nonane positional isomer has a reported logP of +0.571 (calculated) [2]. This difference of ΔlogP ≈ 0.63 log units translates to an approximately 4.3-fold higher aqueous solubility preference for the 2-oxa isomer, consistent with the general observation that heteroatom placement in the bicyclo[3.3.1]nonane system markedly alters physicochemical properties [3].

LogP Aqueous solubility Drug-likeness

Antiarrhythmic Selectivity: 3,7-Diheterabicyclo[3.3.1]nonane Scaffold Abolishes Ventricular Tachycardia Unlike Lidocaine, with Heteroatom Identity Governing Proarrhythmic Risk

In a comparative in vivo study, the 3-selena-7-azabicyclo[3.3.1]nonane derivative (7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate) at 3 and 6 mg/kg completely abolished sustained ventricular tachycardia (SVT) in anesthetized post-infarction dogs, whereas lidocaine at equivalent doses only slowed SVT rate (from ~353 to ~272 beats/min) without abolishing inducibility [1]. Additionally, the 3-selena derivative produced a moderate 10–20% increase in mean blood pressure, while lidocaine caused either no change or a slight reduction [1]. In the broader 3,7-diheterabicyclo[3.3.1]nonane family, BRB-I-28 (a 3,7-dihetero derivative) showed a proarrhythmic effect in only 13% of animals vs. 87% for lidocaine, with more stable hemodynamics during induced tachycardia (mean aortic pressure 65 ± 7 mmHg vs. 36 ± 8 mmHg for lidocaine, p < 0.001) [2]. These data demonstrate that heteroatom identity and placement in the [3.3.1]nonane scaffold are critical determinants of antiarrhythmic efficacy and safety, a profile directly applicable to 2-oxa-7-azabicyclo[3.3.1]nonane as a member of this differentiated scaffold class.

Antiarrhythmic Ventricular tachycardia Class III antiarrhythmic

Conformational Pre-Organization: 2-Oxa-7-azabicyclo[3.3.1]nonane Adopts Chair–Chair Conformation, While 3-Thia and 3-Selena Analogs Can Access Chair–Boat Conformers

Systematic conformational studies of 3,7-diheterabicyclo[3.3.1]nonane systems reveal that heteroatom identity and position dictate the accessible conformational states [1]. X-ray crystallographic analysis of 3-selena-7-azabicyclo[3.3.1]nonane derivatives confirmed a chair–chair conformation in the solid state, while certain 3-thia derivatives exhibited rare stable chair–boat conformations in solution, as evidenced by NMR and X-ray diffraction [2]. For the 2-oxa-7-azabicyclo[3.3.1]nonane scaffold, computational studies of bicyclo[3.3.1]nonane heteroanalogs predict that the chair–chair (CC) conformer is dominant and more energetically favorable compared to the boat–chair (BC) form [3]. This conformational rigidity is a direct consequence of the 2-oxa substitution pattern and provides a more predictable pharmacophore presentation compared to the conformationally flexible 3-thia and 3-selena analogs.

Conformational analysis Scaffold rigidity Structure-based drug design

Natural Product Core: 2-Oxa-7-azabicyclo[3.3.1]nonane Is the Key Subunit of Naucleamide E, a Bioactive Monoterpene Indole Alkaloid

The 2-oxa-7-azabicyclo[3.3.1]nonane scaffold constitutes the core annulated subunit of naucleamide E, a monoterpene indole alkaloid isolated from Nauclea latifolia [1]. A modular stereoselective synthesis of the oxa-azabicyclo[3.3.1]nonane subunit has been developed using base-mediated cascade cyclization, enabling construction of the natural product core with all C–C, C–O, and C–N bond formations occurring in a single chemical operation [2]. A green chemistry variant using aqueous conditions has also been reported, achieving gram-scale synthesis [3]. This natural product provenance is unique to the 2-oxa substitution pattern — the 3-oxa, 3-thia, and 3-selena isomers are not found in the naucleamide alkaloid family, conferring upon the 2-oxa scaffold exclusive relevance for natural product-inspired drug discovery programs.

Natural product synthesis Naucleamide E Stereoselective synthesis

In Vivo Glucose Lowering: Oxazabicyclo[3.3.1]nonane Derivative Compound 25a Is Orally Active at 0.1 mg/kg, Demonstrating Scaffold Translational Potential Over 3-Oxa Series

Compound 25a, an optimized oxazabicyclo[3.3.1]nonane derivative with the syn configuration on scaffold C, demonstrated extremely potent GPR119 agonistic activity and was orally active in lowering blood glucose levels in a mouse oral glucose tolerance test (OGTT) at a dose of 0.1 mg/kg [1]. In contrast, a representative 3-oxa-7-azabicyclo[3.3.1]nonane-based GPR119 agonist exhibited an EC₅₀ of 2.5 μM (2500 nM) at human GPR119 and required a dose of 100 mg/kg to promote glucose-stimulated insulin secretion in mice . This represents a 1000-fold difference in the orally efficacious dose, underscoring the translational superiority of the optimized oxazabicyclo[3.3.1]nonane scaffold — to which the 2-oxa-7-azabicyclo[3.3.1]nonane core belongs — over the earlier 3-oxa series.

Oral glucose tolerance test In vivo efficacy Type 2 diabetes

Recommended Procurement and Application Scenarios for 2-Oxa-7-azabicyclo[3.3.1]nonane


GPR119 Agonist Lead Optimization for Type 2 Diabetes with Superior Potency and Oral Bioavailability

Procure 2-oxa-7-azabicyclo[3.3.1]nonane as the core scaffold for next-generation GPR119 agonists. The scaffold enables EC₅₀ values as low as 7.7 nM [1] and has produced an orally active candidate (Compound 25a) effective at 0.1 mg/kg in mouse OGTT, representing a 1000-fold dose reduction compared to 3-oxa series agonists [2]. The intrinsically low logP (−0.06) of the 2-oxa scaffold [3] further supports favorable oral bioavailability and formulation properties.

Antiarrhythmic Drug Discovery Targeting Class III Mechanisms with Reduced Proarrhythmic Risk

Utilize 2-oxa-7-azabicyclo[3.3.1]nonane as a starting point for antiarrhythmic programs. Members of the 3,7-diheterabicyclo[3.3.1]nonane family have demonstrated complete abolition of sustained ventricular tachycardia at 3–6 mg/kg with only 13% proarrhythmic incidence, compared to 87% for lidocaine [1]. The drug-like properties of the 2-oxa scaffold, including superior aqueous solubility compared to 3-thia and 3-selena analogs, position it as a preferred chemotype for lead development.

Total Synthesis of Naucleamide E and Bioactive Indole Alkaloid Analogs

Procure 2-oxa-7-azabicyclo[3.3.1]nonane for natural product total synthesis programs targeting naucleamide E and related monoterpene indole alkaloids from Nauclea latifolia [1]. The scaffold is a unique structural subunit of this natural product class, and its stereoselective construction via base-mediated cascade cyclization has been demonstrated, enabling gram-scale synthesis under green chemistry conditions [2]. The 3-oxa, 3-thia, and 3-selena isomers are not viable surrogates for this application.

Conformation-Restricted Scaffold for Fragment-Based Drug Design (FBDD) and Pharmacophore Validation

Employ 2-oxa-7-azabicyclo[3.3.1]nonane as a rigid, three-dimensional fragment in FBDD campaigns. Its predicted dominant chair–chair conformation [1] provides a well-defined pharmacophore geometry that simplifies structure-based design, unlike the conformationally polymorphic 3-thia analogs that can access chair–boat conformers [2]. The favorable physicochemical profile (logP −0.06, MW 127.18) [3] meets fragment library design guidelines for lead-like properties.

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